3-Methyl-4-nitrobenzenethiol

Description

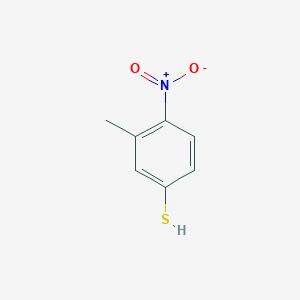

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-nitrobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-5-4-6(11)2-3-7(5)8(9)10/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBUHYXIKJZOKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Methyl-4-nitrobenzenethiol chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure, Bonding, and Synthetic Strategy of 3-Methyl-4-nitrobenzenethiol for Advanced Research Applications

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a substituted nitroaromatic compound with significant potential in medicinal chemistry and materials science. We delve into the nuanced interplay of its functional groups—thiol, methyl, and nitro—to elucidate the molecule's electronic properties, bonding characteristics, and predicted reactivity. This document outlines a reasoned, multi-step synthetic pathway, complete with a detailed experimental protocol derived from established methodologies for analogous structures. Furthermore, we explore the compound's potential applications in drug development, drawing on literature for structurally related molecules that exhibit promising biological activity. This guide is intended to serve as a foundational resource for researchers seeking to leverage this compound as a key intermediate or a core scaffold in the design of novel therapeutic agents and functional materials.

Introduction: The Strategic Importance of Nitroaromatic Scaffolds

Aromatic nitro compounds are a cornerstone of modern synthetic chemistry, serving as versatile intermediates and critical pharmacophores in a multitude of bioactive molecules.[1] The nitro group, a potent electron-withdrawing moiety, profoundly influences a molecule's electronic profile, reactivity, and potential for biological interaction.[2] Its inclusion in pharmaceutical agents is a well-established strategy for developing treatments for a wide array of conditions, including bacterial infections, cancer, and parasitic diseases.[1]

The specific molecule of interest, this compound, presents a unique trifecta of functional groups on a benzene scaffold. The interplay between the electron-donating methyl group, the electron-withdrawing nitro group, and the highly functional thiol group creates a complex electronic environment that dictates its chemical behavior and potential applications. Derivatives of closely related structures, such as 3-methyl-4-nitrobenzoates, have already demonstrated promising antifungal activity, highlighting the potential of this structural motif in addressing challenging infectious diseases.[3] This guide aims to provide the in-depth technical understanding necessary for researchers to harness the synthetic and medicinal potential of this compound.

Molecular Structure and Bonding

The chemical identity and reactivity of this compound are dictated by the arrangement of its atoms and the nature of the chemical bonds connecting them. A thorough understanding of its structure is paramount for predicting its behavior in chemical reactions and biological systems.

Core Aromatic Scaffold and Substituent Effects

The foundation of the molecule is a benzene ring, substituted at positions 1, 3, and 4. The electronic nature of the ring is significantly perturbed by the attached functional groups, each exerting distinct inductive and resonance effects.

-

-SH (Thiol) Group: The thiol group is a weak activator of the benzene ring for electrophilic aromatic substitution. It donates electron density via resonance through its lone pairs but also withdraws electron density weakly via induction due to sulfur's electronegativity.

-

-CH₃ (Methyl) Group: The methyl group is an activating group. It donates electron density to the ring primarily through a positive inductive effect (+I), stabilizing the carbocation intermediate (arenium ion) formed during electrophilic substitution.[4]

-

-NO₂ (Nitro) Group: The nitro group is a strong deactivating group. It powerfully withdraws electron density from the ring through both a negative inductive effect (-I) and a strong negative resonance effect (-R).[5] This withdrawal makes the ring less nucleophilic and therefore less reactive towards electrophiles.

The cumulative effect of these substituents makes the benzene ring electron-deficient overall, yet with specific positions activated or deactivated relative to others.

Caption: Inductive and resonance effects in this compound.

Molecular Geometry and Bonding Parameters

-

Planarity: The benzene ring is expected to be planar.

-

Nitro Group Orientation: In 3-methyl-4-nitrophenol, the nitro group is slightly twisted out of the plane of the benzene ring, with a dihedral angle of approximately 14.4°.[6][7] A similar non-planar orientation is expected for this compound to minimize steric strain between the nitro group's oxygen atoms and the adjacent methyl group. This slight twist can marginally reduce the resonance effect of the nitro group.

-

Bond Lengths: The C-N bond of the nitro group and the C-S bond of the thiol group will exhibit lengths influenced by conjugation with the aromatic system. The C-S bond is anticipated to have some double-bond character, making it shorter than a typical alkane C-S single bond. Conversely, the N-O bonds in the nitro group will be equivalent due to resonance.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇NO₂S | PubChem |

| Molecular Weight | 169.19 g/mol | PubChem |

| XLogP3 | 3.0 | PubChem |

| Hydrogen Bond Donors | 1 (from -SH) | PubChem |

| Hydrogen Bond Acceptors | 2 (from -NO₂) | PubChem |

Predicted Spectroscopic Signature

The structural features of this compound give rise to a predictable spectroscopic fingerprint, essential for its identification and characterization.

-

¹H NMR: The aromatic region should display three distinct signals corresponding to the protons on the benzene ring. The proton ortho to the thiol and meta to the nitro group would likely appear as a doublet. The proton ortho to the nitro group and meta to the methyl group would be the most downfield-shifted due to the strong deshielding effect of the nitro group. The methyl group protons would appear as a singlet around 2.4-2.6 ppm. The thiol proton (-SH) would present as a broad singlet, with its chemical shift being concentration and solvent-dependent.

-

¹³C NMR: Six distinct signals are expected for the aromatic carbons, with the carbon attached to the nitro group being the most deshielded (highest ppm). The carbon bearing the thiol group would also be significantly shifted. The methyl carbon would appear as a characteristic signal in the aliphatic region (~20 ppm).

-

IR Spectroscopy: Key vibrational bands would include the S-H stretch (typically weak, around 2550-2600 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (strong bands around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively), and various C-H and C=C stretches characteristic of the substituted aromatic ring.[8]

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 169. Subsequent fragmentation would likely involve the loss of the nitro group (NO₂) or the thiol radical (SH).

Synthesis and Characterization

While a direct, optimized synthesis for this compound is not prominently reported, a robust and logical synthetic route can be designed based on well-established transformations of aromatic compounds. The most plausible pathway involves the nitration of m-cresol, followed by conversion of the hydroxyl group to a thiol.

Proposed Synthetic Pathway

The proposed synthesis starts from the readily available m-cresol. The key strategic challenge is the regioselective introduction of the nitro group at the para-position relative to the hydroxyl group, which is a strong ortho-, para-director. The methyl group also directs ortho- and para-. The 4-position is para to the hydroxyl group and ortho to the methyl group, making it a highly activated and sterically accessible site for nitration.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical, yet scientifically grounded, procedure. CAUTION: This reaction involves strong acids and potentially hazardous materials. It must be performed by trained personnel in a fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 3-Methyl-4-nitrophenol [6]

-

Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add m-cresol (10.8 g, 0.1 mol).

-

Acid Mixture Preparation: In a separate beaker cooled in an ice bath, slowly add concentrated sulfuric acid (15 mL) to concentrated nitric acid (10 mL). Maintain the temperature below 10°C.

-

Nitration Reaction: Slowly add the cold nitrating mixture to the stirred m-cresol over 30-45 minutes, ensuring the reaction temperature does not exceed 30°C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Work-up: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The yellow solid precipitate of 3-Methyl-4-nitrophenol will form.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product. Recrystallization from an ethanol/water mixture can be performed for further purification.

Step 2: Conversion to this compound (via Newman-Kwart Rearrangement logic)

This step is more complex and requires a multi-stage conversion, as direct thionation of a phenol can be challenging. A common route involves conversion to a thiocarbamate followed by thermal rearrangement and hydrolysis.

-

Formation of Dimethylthiocarbamate:

-

In a flask, dissolve the dried 3-Methyl-4-nitrophenol (0.1 mol) in a suitable aprotic solvent (e.g., DMF or acetone) containing a base such as potassium carbonate (1.5 eq).

-

Slowly add dimethylthiocarbamoyl chloride (1.1 eq) and stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting phenol.

-

Work up the reaction by pouring it into water and extracting with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the O-aryl thiocarbamate.

-

-

Newman-Kwart Rearrangement:

-

Heat the crude O-aryl thiocarbamate intermediate to a high temperature (typically 200-250°C) under an inert atmosphere (N₂ or Ar). The reaction progress can be monitored by TLC. This thermal rearrangement transfers the thiocarbonyl group from the oxygen to the sulfur, forming an S-aryl thiocarbamate.

-

-

Hydrolysis to Thiol:

-

Cool the resulting S-aryl thiocarbamate and hydrolyze it by refluxing with a strong base, such as aqueous or alcoholic potassium hydroxide or sodium hydroxide.

-

After the reaction is complete, cool the mixture and acidify it carefully with a mineral acid (e.g., HCl) to a pH of ~1-2.

-

The this compound product will precipitate or can be extracted with an organic solvent.

-

-

Final Purification: The crude thiol can be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Mechanistic Insights

The molecule's reactivity is a composite of its three functional groups.

-

Thiol Group Reactivity: The thiol proton is acidic (pKa ~6-7), readily deprotonated by bases to form a thiolate anion. This thiolate is a potent nucleophile, capable of participating in Sₙ2 reactions with alkyl halides to form thioethers or in Michael additions. The thiol can also be oxidized to form disulfides (S-S bond) or further to sulfonic acids.

-

Electrophilic Aromatic Substitution (EAS): The directing effects of the substituents are in competition. The -OH/-SH and -CH₃ groups are ortho-, para-directing activators, while the -NO₂ group is a meta-directing deactivator.[9] The positions on the ring have varied levels of activation/deactivation. The C2 position is ortho to the thiol and meta to the nitro group. The C5 position is meta to the thiol and ortho to the methyl group. The C6 position is ortho to both the thiol and methyl groups but is highly sterically hindered. The most likely position for further electrophilic attack would be C2, as it is activated by the thiol group and not directly deactivated by the nitro group's resonance effect.

-

Nitro Group Reduction: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as tin (Sn) in concentrated HCl, catalytic hydrogenation (H₂/Pd-C), or sodium dithionite. This transformation is fundamental in medicinal chemistry, as the resulting 3-methyl-4-aminobenzenethiol is a valuable building block for synthesizing heterocyclic compounds like benzothiazoles.

Applications in Drug Discovery and Development

The structure of this compound makes it an attractive starting point for the synthesis of various therapeutic agents.

-

Scaffold for Heterocycle Synthesis: As mentioned, reduction of the nitro group provides an ortho-amino-thiol functionality. This is a classic precursor for the synthesis of 2-substituted benzothiazoles, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

-

Antifungal and Antimicrobial Agents: Research on 3-methyl-4-nitrobenzoate derivatives has shown significant antifungal activity.[3] It is plausible that benzenethiol analogs could exhibit similar or enhanced activity, potentially by targeting different cellular pathways or having improved pharmacokinetic properties. The nitroaromatic structure itself is a known toxicophore for microorganisms, often undergoing bioreduction within the target cell to generate cytotoxic reactive nitrogen species.[2]

-

Kinase Inhibitors: A patent for related 6-triazolopyridazine sulphanyl benzothiazole derivatives highlights their potential as inhibitors of the MET protein kinase, a target in cancer therapy.[10] this compound could serve as a key starting material for the synthesis of novel kinase inhibitors, where the thiol group acts as a handle for connecting to other pharmacophoric fragments.

-

ADME/Tox Considerations: The presence of a nitro group can be a liability in drug development due to potential mutagenicity or other toxicities arising from its metabolic reduction.[11] However, this is highly context-dependent on the overall molecular structure. Early-stage ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology profiling would be essential in any drug development program utilizing this scaffold.

Conclusion

This compound is a molecule of considerable strategic value for chemical and pharmaceutical research. Its unique electronic architecture, resulting from the interplay of donating and withdrawing substituents, provides a platform for diverse chemical transformations. This guide has provided a detailed analysis of its structure and bonding, proposed a logical and actionable synthetic route, and outlined its reactivity and potential as a precursor for novel therapeutic agents. For researchers in drug discovery, particularly in the fields of oncology and infectious diseases, this compound represents a valuable and versatile building block worthy of further investigation.

References

- Google Patents. (n.d.). Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.

-

Patsnap. (2021). Preparation method of 3-methyl-4-nitrobenzoic acid. Retrieved from [Link]

-

Dong, S.-L., & Cheng, X. (2012). 3-Methyl-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 68(2), o518. Retrieved from [Link]

-

Ferreira, A. R., et al. (2021). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Journal of Chemistry, 2021, 5566662. Retrieved from [Link]

-

Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitrothiophenol. Retrieved from [Link]

-

Clark, J. (2023). Electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-3-nitroanisole. National Center for Biotechnology Information. Retrieved from [Link]

-

Ramirez-Prada, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635. Retrieved from [Link]

-

Nechaev, A. V., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(19), 6598. Retrieved from [Link]

-

JayChem. (2023, February 4). Reactions of Methylbenzene and Nitrobenzene Chemistry Unit 2 [Video]. YouTube. Retrieved from [Link]

-

Dahlbom, R., & Mollberg, R. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1222-1224. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 16.15: Orientation Effects in Substituted Benzenes. Retrieved from [Link]

-

ResearchGate. (2010). Patent No. US 7,652,028 B2. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 3-methyl-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Dong, S.-L., & Cheng, X. (2012). 3-Methyl-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o518. Retrieved from [Link]

-

Şahin, S., & Dege, N. (2023). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. Bulgarian Chemical Communications, 55(3), 308-316. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Comparing the reactivity towards aromatic electrophilic substitution reaction. Retrieved from [Link]

-

International Journal of Research and Scientific Innovation. (2021). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-4-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. ijrti.org [ijrti.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-Methyl-4-nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenol, 3-methyl-4-nitro- [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. bcc.bas.bg [bcc.bas.bg]

Potential applications of 3-Methyl-4-nitrobenzenethiol in organic synthesis

[1]

Executive Summary

This compound (also known as 5-mercapto-2-nitrotoluene) is a specialized organosulfur intermediate characterized by a benzene core substituted with a thiol group at position 1, a methyl group at position 3, and a nitro group at position 4.[1][2] Unlike its ortho-substituted isomers used in benzothiazole synthesis, this para-nitrothiol serves as a critical scaffold for linear molecular extension .[1] Its unique substitution pattern—combining the nucleophilicity of the thiol, the electron-withdrawing nature of the nitro group, and the steric modulation of the methyl group—makes it a valuable building block in the synthesis of Targeted Protein Degraders (PROTACs) , sulfonamide bioisosteres , and high-performance adhesion promoters .

This guide details the synthesis, reactivity profile, and practical applications of this compound, providing validated protocols for its integration into complex organic frameworks.[1]

Chemical Profile & Reactivity

The reactivity of this compound is defined by the interplay between its three functional groups.

| Feature | Chemical Consequence | Synthetic Utility |

| 1-Thiol (-SH) | High nucleophilicity; susceptible to oxidation.[1] | Primary site for S-alkylation (thioether formation) and oxidation to sulfonyl chlorides. |

| 4-Nitro (-NO₂) | Strong electron-withdrawing group (EWG); deactivates ring.[1] | Increases acidity of the thiol proton ( |

| 3-Methyl (-CH₃) | Weak electron donor; steric bulk.[1] | Provides metabolic stability (blocks benzylic oxidation at adjacent sites) and modulates solubility.[1] |

Structural Analysis

The para relationship between the thiol and nitro groups precludes direct cyclization to benzothiazoles (which requires ortho positioning). Instead, this geometry favors bifunctional linker synthesis , where the thiol acts as a nucleophilic anchor and the nitro group serves as a distal attachment point after reduction to an aniline.

Synthesis of this compound

The most robust synthetic route utilizes 5-chloro-2-nitrotoluene as the starting material.[1] This approach leverages Nucleophilic Aromatic Substitution (

Protocol: Thiolation via Polysulfide Intermediate

Reaction Class: Nucleophilic Aromatic Substitution (

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask, dissolve 5-Chloro-2-nitrotoluene (1.0 equiv) in Ethanol (20 volumes).

-

Nucleophile Generation: Add Sulfur (

) (0.15 equiv) and Sodium Hydroxide (2.5 equiv) or Sodium Sulfide ( -

Reaction: Heat the mixture to reflux (

C) for 2–3 hours. The solution typically turns deep red/orange due to the formation of the nitrophenolate/thiophenolate species. -

Workup (Critical):

-

Cool the reaction mixture to room temperature.

-

Pour into 10% HCl (excess) to quench and protonate the thiolate. Caution:

gas may evolve; perform in a fume hood. -

Extract with Ethyl Acetate .[3] Wash the organic layer with saturated brine.

-

Dry over anhydrous

and concentrate under reduced pressure.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

-

Purification: The crude product (often a mixture of thiol and disulfide) can be reduced to the pure thiol using Zn/Acetic Acid or used directly if oxidative coupling is the next step.

Yield: Typical yields range from 75% to 85% .

Figure 1: Synthetic pathway transforming 5-chloro-2-nitrotoluene into this compound via nucleophilic aromatic substitution.[1]

Key Applications in Organic Synthesis[5]

A. Synthesis of Heterobifunctional Linkers (PROTACs)

In modern drug discovery, this compound is utilized to construct Proteolysis Targeting Chimeras (PROTACs) .[1] The thiol group provides a "soft" nucleophile for selective alkylation, while the nitro group is subsequently reduced to an aniline for amide coupling with E3 ligase ligands (e.g., Thalidomide derivatives).

Protocol: S-Alkylation (Thioether Formation)

-

Conditions: Dissolve thiol (1.0 equiv) and alkyl halide linker (1.1 equiv) in DMSO or DMF .

-

Base: Add

(2.0 equiv). The use of Cesium Carbonate promotes the "Cesium Effect," enhancing the solubility and reactivity of the thiolate anion. -

Reaction: Stir at 25–60°C for 2 hours.

-

Outcome: Quantitative conversion to the thioether, preserving the nitro group for later functionalization.

B. Sulfonamide & Sulfonyl Chloride Synthesis

Oxidation of the thiol group yields 3-methyl-4-nitrobenzenesulfonyl chloride , a versatile electrophile for creating sulfonamide libraries.[1]

-

Reagents:

gas in AcOH/Water or -

Application: The resulting sulfonamides are bioisosteres for carboxylic acids and are found in inhibitors of the mSin3B protein (implicated in Huntington's disease).

C. Polymer & Material Science (Adhesion Promoters)

The compound serves as an adhesion promoter in rubber-to-metal bonding agents.[1] The thiol group binds strongly to metal surfaces (forming metal-thiolates), while the nitro/aromatic system interacts with the polymer matrix (polyurethane or olefinic rubber) via

Divergent Synthesis Workflow

The following diagram illustrates how this compound acts as a divergent node in synthesis.

Figure 2: Divergent synthetic utility of this compound in pharmaceutical and material chemistry.[1]

Safety & Handling

-

Stench: Like all aromatic thiols, this compound possesses a potent, disagreeable odor.[1] All manipulations must occur in a well-ventilated fume hood.[1] Bleach (sodium hypochlorite) should be kept on hand to oxidize and neutralize any spills.[1]

-

Energetics: The combination of a nitro group and a reducing thiol group in the same molecule can be energetic. Avoid heating crude residues to dryness without testing for thermal stability.

-

Toxicity: Aromatic nitro compounds are potential mutagens and can be absorbed through the skin. Wear nitrile gloves and long-sleeved lab coats.[1]

References

-

Synthesis of this compound: Preparation of 3-Methyl 4-Nitrobenzenethiol from 5-Chloro-2-nitrotoluene.[1] US Patent 9,206,125 B2. (2015).[1] Link

-

Application in PROTAC/Linker Synthesis: Heterobifunctional compounds for targeted protein degradation.[3] WO Patent 2025/103502 A1. (2025).[1] Link

-

Adhesion Promoter Applications: Adhesive compositions containing aromatic nitro compounds. US Patent 3,880,810. (1975).[1] Link

-

Pharmaceutical Intermediates (mSin3B): Use of compound binding to mSin3B that specifically binds to neuron restrictive silencer factor (NRSF).[1] US Patent 9,206,125. Link

Sources

- 1. US9206125B2 - Use of compound binding to mSin3B that specifically binds to neuron restrictive silencer factor (NRSF) - Google Patents [patents.google.com]

- 2. 308814-40-6|Methyl(3-methyl-4-nitrophenyl)sulfane|BLD Pharm [bldpharm.com]

- 3. WO2025103502A1 - Compounds and methods of treating cancers - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-Methyl-4-nitrobenzenethiol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-4-nitrobenzenethiol, a niche aromatic thiol with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific compound, this document outlines a proposed synthetic pathway based on well-established organic chemistry principles, starting from the readily available precursor, 3-methyl-4-nitroaniline. The guide details a hypothetical, yet scientifically sound, step-by-step protocol for its synthesis via a Sandmeyer-type reaction. Furthermore, it predicts the expected physicochemical properties and spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) based on the analysis of structurally related compounds. Safety considerations and potential research applications, drawn from the known utility of similar nitroaromatic and thiol compounds, are also discussed, offering a valuable resource for researchers interested in exploring the chemistry and potential of this molecule.

Introduction

Aromatic thiols and their derivatives are a critical class of compounds in organic synthesis and drug discovery, valued for their unique reactivity and ability to participate in a wide range of chemical transformations. The presence of both a nucleophilic thiol group and other functional moieties on the benzene ring allows for the construction of complex molecular architectures. This compound, the subject of this guide, is a fascinating yet under-explored member of this family. The juxtaposition of the electron-donating methyl group and the electron-withdrawing nitro group, ortho and para to the thiol functionality respectively, is expected to impart distinct electronic properties and reactivity to the molecule.

While direct reports on the discovery and history of this compound are scarce, its structural components are well-represented in a variety of biologically active molecules and functional materials. Nitroaromatic compounds are known precursors for many pharmaceuticals, and the thiol group is a key feature in numerous enzyme inhibitors and antioxidants. This guide aims to bridge the information gap by providing a robust theoretical and practical framework for the synthesis and study of this promising compound.

Proposed Synthetic Pathway: The Sandmeyer Approach

The most logical and established method for the synthesis of an aromatic thiol from its corresponding aniline is the Sandmeyer reaction. This versatile reaction proceeds through a diazonium salt intermediate, which can then be converted to the desired thiol. The proposed synthesis of this compound commences with the commercially available 3-methyl-4-nitroaniline.

The overall transformation can be depicted as follows:

Figure 1: Proposed synthesis of this compound from 3-methyl-4-nitroaniline via a Sandmeyer reaction.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the Sandmeyer thiolation of anilines and should be optimized for this specific substrate.

PART 1: Diazotization of 3-Methyl-4-nitroaniline

-

Preparation of the Amine Salt: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-methyl-4-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.

-

Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1 eq) in cold water.

-

Diazotization Reaction: Add the sodium nitrite solution dropwise to the cooled amine suspension. The addition rate should be controlled to keep the temperature below 5 °C. The reaction is complete when a slight excess of nitrous acid is detected (positive test with starch-iodide paper).

PART 2: Thiol Formation via Xanthate Intermediate

-

Preparation of Xanthate Solution: In a separate large beaker, dissolve potassium ethyl xanthate (1.2 eq) in water and cool the solution in an ice bath.

-

Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring. A thick, often colored, precipitate of the xanthate ester intermediate should form.

-

Decomposition of the Intermediate: Allow the reaction mixture to warm to room temperature and then gently heat it to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt and formation of the xanthate ester. Nitrogen gas will be evolved during this step.

PART 3: Hydrolysis and Isolation of this compound

-

Base Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide (e.g., 20% aqueous solution) until the mixture is strongly alkaline. Heat the mixture under reflux for 2-4 hours to hydrolyze the xanthate ester.

-

Work-up: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) until the pH is acidic. The crude this compound will precipitate.

-

Purification: The crude product can be purified by extraction with an organic solvent (e.g., diethyl ether or dichloromethane), followed by washing the organic layer with water and brine. After drying over anhydrous sodium sulfate, the solvent can be removed under reduced pressure. Further purification can be achieved by column chromatography or recrystallization.

Methodological & Application

Application Note: HPLC Method Development for 3-Methyl-4-nitrobenzenethiol (MNBT)

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) method development strategy for 3-Methyl-4-nitrobenzenethiol (MNBT) . Unlike simple aromatics, MNBT presents a dual challenge: the acidity of the nitro-thiol moiety and the oxidative instability of the thiol group.[1]

This guide moves beyond generic "cookie-cutter" recipes. It provides a stability-indicating protocol designed to separate MNBT from its primary degradation product (the disulfide dimer) and synthetic impurities.[1][2] The methodology prioritizes Direct Analysis under acidic conditions to suppress oxidation, with an optional derivatization workflow for high-sensitivity biological matrices.[1][2]

Physicochemical Profiling & Mechanistic Insight[1][2]

Before selecting a column, we must understand the molecule's behavior in solution.[1][2]

| Property | Value (Est.) | Analytical Implication |

| Structure | Aromatic ring, -NO₂, -CH₃, -SH | UV Active: Strong absorption due to nitro-conjugation.[1][2] |

| pKa (-SH) | ~4.5 - 5.5 | Acidity: The 4-nitro group is electron-withdrawing, significantly lowering the thiol pKa compared to thiophenol (pKa ~6.6).[1][2] At neutral pH, MNBT exists as a thiolate anion ( |

| LogP | ~2.5 - 3.0 | Hydrophobicity: Suitable for Reverse Phase (RP-HPLC) on C18 or C8 columns.[1][2] |

| Stability | Low | Oxidation: |

The "Acidic Lock" Strategy

To successfully analyze MNBT, we must "lock" the molecule in its protonated, neutral state.

-

pH < 3.0: Keeps the thiol protonated (

).[1][2] This increases retention on C18 columns and drastically slows down auto-oxidation.[1][2] -

Chelators: Trace metals (

,

Method Development Logic Flow

The following decision tree outlines the scientific rationale for the chosen parameters.

Figure 1: Decision matrix for selecting Direct Analysis vs. Derivatization based on sample concentration and matrix complexity.[1][2]

Protocol A: Direct Analysis (Recommended for Purity/Assay)[1]

This protocol is optimized for Drug Substance (API) release testing and synthetic intermediate tracking.[1][2] It avoids the complexity of derivatization by using strict pH control.[2]

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), | End-capping reduces secondary interactions with the nitro group.[1][2] |

| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1][2]7) | Keeps MNBT protonated ( |

| Mobile Phase B | Acetonitrile (ACN) | ACN has lower UV cutoff than Methanol, crucial for detecting trace impurities.[2] |

| Flow Rate | 1.0 mL/min | Standard backpressure management.[1][2] |

| Column Temp | 30°C | Ensures retention time reproducibility.[1][2] |

| Detection | UV-Vis / DAD | 254 nm (Aromatic ring), 320 nm (Nitro-thiol charge transfer).[1][2] |

| Injection Vol | 5 - 10 µL | Dependent on sensitivity requirements.[1][2] |

Gradient Profile

Time (min) | %B

Sample Preparation (The "Secret Sauce")

Crucial Step: Standard solvents (MeOH/Water) contain dissolved oxygen that will degrade MNBT to its disulfide dimer within minutes.[1][2]

Preparation of Stabilized Diluent:

-

Degas 50:50 Water:Acetonitrile by sparging with Helium or Nitrogen for 10 mins.

-

Add EDTA (1 mM final concentration) to chelate metals.[1][2]

-

Add TCEP-HCl (Tris(2-carboxyethyl)phosphine) at 1-5 mM.[1][2]

-

Why TCEP? Unlike DTT or Mercaptoethanol, TCEP is odorless, stable in acid, and does not interfere significantly with UV detection at 254 nm [1].[2]

-

Sample Workflow:

Protocol B: Derivatization (Trace/Biological Analysis)[1]

If analyzing MNBT in plasma or cellular lysate, direct detection is insufficient due to protein interference and low concentration.[1][2] We use N-Ethylmaleimide (NEM) to "cap" the thiol.[1][2]

Reaction Mechanism

[1]Workflow

-

Sample: Mix 100 µL sample (e.g., plasma) with 100 µL Phosphate Buffer (pH 7.0).

-

Reagent: Add 50 µL NEM solution (10 mM in water).

-

Incubate: 20 minutes at Room Temperature.

-

Quench: Add 10 µL Formic Acid (to lower pH and stop reaction).

-

Analyze: Inject onto HPLC using Protocol A conditions (Gradient may need adjustment as the adduct is more hydrophobic).

Validation Parameters (ICH Q2 R1)

To ensure this method is "Trustworthy" and compliant, the following validation parameters must be assessed [2]:

Specificity (Stress Testing)

Force degradation to prove the method can separate MNBT from its breakdown products.

-

Oxidative Stress: Treat sample with 3%

.[1][2] Expect a new peak (Disulfide) at a later retention time (more hydrophobic).[1][2] -

Resolution (

): Ensure

Linearity & Range

Accuracy (Recovery)

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Ghost Peak (RT > MNBT) | Disulfide formation (Dimer).[1][2] | Check TCEP/EDTA in diluent.[1][2] Ensure sample is not sitting in autosampler > 4 hours. |

| Peak Tailing | Secondary silanol interactions.[1][2] | Ensure pH is < 3.[1][2]0. Use a "Base Deactivated" (BDS) or high-coverage C18 column.[1][2] |

| Split Peaks | Solvent mismatch. | Sample diluent is too strong (too much ACN). Dilute sample with more water.[1][2] |

| Drifting Retention | pH instability.[1][2] | Nitro-thiols are sensitive to pH changes near their pKa.[1][2] Buffer the mobile phase (Phosphate/Formate) rather than just using acid additives.[2] |

References

-

Getz, E. B., et al. (1999).[1][2] "A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry." Analytical Biochemistry, 273(1), 73-80.[1][2]

-

ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

-

Rao, T.N., et al. (2014).[1][2] "Stability indicating HPLC method for the determination of Nitro-aromatic compounds." Journal of Chromatographic Science. (General reference for nitro-aromatic separation principles).

-

FDA Guidance for Industry. (2015). "Analytical Procedures and Methods Validation for Drugs and Biologics."

Visualization: Sample Preparation Workflow

Figure 2: Stabilized sample preparation workflow to prevent disulfide formation.

Sources

GC-MS analysis of 3-Methyl-4-nitrobenzenethiol reaction mixtures

Executive Summary

The analysis of 3-Methyl-4-nitrobenzenethiol (MNBT) presents a classic analytical paradox: the very reactivity that makes it a valuable intermediate (nucleophilic thiol group) renders it unstable under standard Gas Chromatography (GC) conditions.[1]

Direct injection of MNBT often yields erroneous data due to oxidative dimerization in the hot injection port, leading to the formation of Bis(3-methyl-4-nitrophenyl) disulfide.[1] This artifact is frequently misidentified as a reaction by-product.[1]

This guide provides a dual-protocol approach:

-

Rapid Screening (Direct Injection): For qualitative assessment, with strict artifact management.

-

Quantitative Profiling (Derivatization): The "Gold Standard" protocol using Silylation (BSTFA) to cap the thiol, preventing oxidation and ensuring mass spectral integrity.

Chemical Context & Reaction Pathways

Understanding the thermal behavior of MNBT is critical for method development. The thiol moiety (-SH) is susceptible to oxidation, particularly when catalyzed by the active sites in a GC liner or the presence of trace oxygen.[1]

Figure 1: Analytical Pathways of MNBT

Visualizing the competition between thermal degradation (artifact) and stabilization (derivatization).

Caption: Figure 1. The analytical bifurcation. Direct injection risks converting the analyte into a disulfide artifact (Red), while silylation yields a thermally stable TMS-thioether (Green).[1]

Experimental Protocols

Protocol A: Rapid Screening (Direct Injection)

Use Case: Quick purity checks where quantification is not critical.

Critical Warning: You will likely observe a small peak for the disulfide dimer. Do not interpret this as an impurity in your starting material without verifying via Protocol B.

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols.

-

Concentration: 0.5 mg/mL.

-

Inlet Conditions:

-

Mode: Split (20:1 or higher). High split flow sweeps the analyte onto the column faster, reducing residence time in the hot liner.

-

Liner: Ultra-Inert, deactivated wool liner (Essential to minimize active sites).

-

Temperature: 220°C (Keep as low as possible to volatilize without scorching).

-

Protocol B: Quantitative Derivatization (Silylation)

Use Case: Final product release, kinetic studies, or impurity profiling. This is the validated method.

Reagents:

-

BSTFA + 1% TMCS: (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).[1]

-

Solvent: Anhydrous Pyridine (Catalyst and acid scavenger).

Step-by-Step Workflow:

Caption: Figure 2. Silylation workflow. The use of pyridine is essential to scavenge the HF byproduct and catalyze the silylation of the hindered thiol.

GC-MS Method Parameters

| Parameter | Setting | Rationale |

| Column | DB-5ms or ZB-5ms (30m x 0.25mm x 0.25µm) | Standard non-polar phase separates aromatics well.[1] |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS resolution.[1] |

| Oven Program | 60°C (1 min hold) | Rapid ramp preserves peak shape; high final temp elutes dimers. |

| Transfer Line | 280°C | Prevents condensation of high-boiling impurities.[1] |

| Ion Source | EI (70 eV), 230°C | Standard ionization.[1] |

| Scan Range | 40 – 450 m/z | Covers the monomer (169 amu) and potential dimer (~336 amu). |

Data Interpretation & Mass Spectral Logic

Target Analyte: this compound (Underivatized)

-

MW: 169.19

-

Base Peak: Often m/z 169 (Molecular Ion) or m/z 136 ([M-SH]+).

-

Diagnostic Ions:

-

m/z 169: Molecular Ion (

). Look for the -

m/z 152: Loss of OH (

), common in nitro-aromatics (ortho effect, though less likely here unless rearrangement occurs).[1] -

m/z 123: Loss of Nitro group (

).

-

Target Analyte: TMS-Derivative (Silylated)

-

MW: 241.3

-

Fragmentation:

-

m/z 241: Molecular Ion (

). -

m/z 226: Loss of Methyl from TMS (

).[1] Very characteristic of TMS derivatives. -

m/z 73: Trimethylsilyl cation (

). High abundance.

-

Artifact: Disulfide Dimer[1]

-

MW: ~336

-

Appearance: Elutes significantly later than the monomer.

-

Spectrum: Molecular ion at 336. Fragmentation often shows cleavage of the S-S bond, yielding ions similar to the monomer (m/z 168/169).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Ghost Peak (Dimer) | Thermal oxidation in injector.[1] | Switch to Protocol B (Derivatization). If already derivatizing, check reagent freshness (BSTFA hydrolyzes easily). |

| Tailing Peaks | Active sites in liner interacting with -NO2 or -SH.[1] | Replace liner with "Ultra-Inert" wool. Trim 10cm from column guard. |

| Low Response (TMS) | Incomplete reaction.[1] | Ensure Pyridine is anhydrous.[2] Increase reaction time to 60 mins. |

| Unknown High Mass | Silylation of Nitro group? | Rare. Nitro groups generally do not silylate under these conditions. Check for impurities in starting material. |

References

-

NIST Mass Spectrometry Data Center. Mass Spectrum of Nitrobenzenethiol isomers. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

- Little, J. L.Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 1999.

-

National Institute of Standards and Technology (NIST). 3-Methyl-4-nitrophenol (Structural Analog) Data.[1] Retrieved from [Link]

Sources

Application Note & Protocol: Chemoselective Reduction of the Nitro Group in 3-Methyl-4-nitrobenzenethiol

Abstract

This document provides a comprehensive guide for the chemoselective reduction of the nitro group in 3-Methyl-4-nitrobenzenethiol to synthesize 4-Amino-3-methylbenzenethiol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. This application note details two robust protocols: a classic metal/acid reduction using iron and hydrochloric acid, and a milder catalytic transfer hydrogenation. The causality behind experimental choices, safety precautions, and analytical characterization are thoroughly discussed to ensure procedural success and safety.

Introduction

The reduction of aromatic nitro compounds is a cornerstone of organic synthesis, providing a gateway to the corresponding anilines which are versatile building blocks.[1][2][3] this compound presents a unique challenge due to the presence of a sensitive thiol group, which is susceptible to oxidation and other side reactions under harsh conditions. The target product, 4-Amino-3-methylbenzenethiol, is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Therefore, a selective and high-yielding reduction protocol is of significant interest to researchers in drug development and chemical synthesis.

This guide explores two effective methods for this transformation: the Béchamp reduction using iron in an acidic medium, and a catalytic transfer hydrogenation approach. The choice of method often depends on the scale of the reaction, available equipment, and the tolerance of other functional groups in more complex substrates.

Reaction Mechanism & Reagent Selection

The reduction of a nitro group to an amine is a six-electron process. The exact mechanism can be complex and varies with the chosen reducing agent.

-

Iron and Hydrochloric Acid (Béchamp Reduction): This is a classic and cost-effective method for nitro group reduction.[1][3] Iron metal acts as the electron donor, and the reaction is carried out in the presence of an acid, typically hydrochloric acid, which generates the active reducing species in situ. The overall reaction can be summarized as:

4 Fe(s) + R-NO2 + 10 H+ → R-NH3+ + 4 Fe2+ + 3 H2O

The resulting anilinium salt is then neutralized with a base to yield the free amine. This method is generally robust and high-yielding.

-

Catalytic Transfer Hydrogenation: This method offers a milder alternative to metal/acid reductions and avoids the use of high-pressure hydrogen gas.[4] A hydrogen donor, such as ammonium formate or hydrazine, is used in conjunction with a metal catalyst, commonly palladium on carbon (Pd/C) or Raney nickel.[2][5] The catalyst facilitates the transfer of hydrogen from the donor to the nitro group. This method is often preferred for its high chemoselectivity and cleaner reaction profiles.

Safety Precautions

Working with thiols requires strict adherence to safety protocols due to their potent and unpleasant odor. [6][7][8]

-

Ventilation: All manipulations involving this compound and its product must be performed in a well-ventilated fume hood.[8]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[9]

-

Odor Control: To neutralize the odor of thiols, a bleach solution (sodium hypochlorite) can be used to rinse glassware and contaminated surfaces. Reaction setups should include a bleach trap to scrub the effluent gas stream.

-

Reagent Handling: Nitroaromatic compounds can be toxic and should be handled with care.[9] Iron powder is flammable. Acids like HCl are corrosive.

Experimental Protocols

Protocol 1: Reduction with Iron and Hydrochloric Acid

This protocol is a robust and scalable method for the reduction of this compound.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Iron powder (<100 mesh) | Reagent | Commercially Available |

| Hydrochloric acid (HCl) | 37% | Commercially Available |

| Ethanol (EtOH) | Reagent | Commercially Available |

| Sodium bicarbonate (NaHCO3) | Saturated solution | In-house preparation |

| Ethyl acetate (EtOAc) | Reagent | Commercially Available |

| Anhydrous magnesium sulfate (MgSO4) | Reagent | Commercially Available |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and ethanol (10 mL/g of substrate).

-

Addition of Iron: To the stirred solution, add iron powder (3.0 eq).

-

Initiation of Reaction: Heat the mixture to reflux (approximately 78 °C). Slowly add concentrated hydrochloric acid (0.5 eq) dropwise via an addition funnel over 30 minutes. The reaction is exothermic.

-

Reaction Monitoring: Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

To the residue, add water and ethyl acetate.

-

Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 4-Amino-3-methylbenzenethiol. The product can be further purified by column chromatography on silica gel if necessary.

Expected Yield: 85-95%

Protocol 2: Catalytic Transfer Hydrogenation

This protocol offers a milder and often more selective method for the reduction.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Palladium on carbon (10% Pd/C) | Catalyst | Commercially Available |

| Ammonium formate (HCOONH4) | ≥97% | Commercially Available |

| Methanol (MeOH) | Anhydrous | Commercially Available |

| Ethyl acetate (EtOAc) | Reagent | Commercially Available |

| Deionized water | In-house | |

| Anhydrous sodium sulfate (Na2SO4) | Reagent | Commercially Available |

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and dissolve it in methanol (15 mL/g of substrate).

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) to the solution.

-

Hydrogen Donor Addition: Add ammonium formate (4.0 eq) in portions to the stirred suspension at room temperature. The reaction is exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

-

Work-up:

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

To the residue, add deionized water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to obtain the desired product. Further purification can be achieved by column chromatography if needed.

Expected Yield: 90-98%

Data Presentation

| Parameter | Protocol 1 (Fe/HCl) | Protocol 2 (Pd/C, HCOONH4) |

| Reaction Time | 2-4 hours | 1-3 hours |

| Temperature | Reflux (~78 °C) | Room Temperature |

| Key Reagents | Iron, Hydrochloric Acid | 10% Pd/C, Ammonium Formate |

| Solvent | Ethanol | Methanol |

| Typical Yield | 85-95% | 90-98% |

| Selectivity | Good | Excellent |

| Scalability | Good | Moderate |

Experimental Workflow and Diagrams

The general workflow for the reduction of this compound is depicted below.

Caption: Experimental workflow for the reduction of this compound.

Characterization of 4-Amino-3-methylbenzenethiol

The final product should be characterized to confirm its identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the methyl group, the amine protons, and the thiol proton. The chemical shifts will differ from the starting material, notably the disappearance of the signals in the nitro-aromatic region and the appearance of the amine protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the number of unique carbon environments in the molecule.

-

Mass Spectrometry (MS): This will provide the molecular weight of the product, confirming the successful reduction.

-

Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the characteristic N-O stretching frequencies of the nitro group (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹).

Conclusion

Both the iron/hydrochloric acid and catalytic transfer hydrogenation methods are effective for the chemoselective reduction of this compound. The choice of protocol will depend on the specific requirements of the synthesis, such as scale, sensitivity of other functional groups, and available resources. The catalytic transfer hydrogenation is generally milder and higher yielding, making it an excellent choice for laboratory-scale synthesis. The iron/acid method remains a viable and cost-effective option, particularly for larger-scale production. Proper safety precautions, especially regarding the handling of thiols, are paramount for a successful and safe experimental outcome.

References

- Vertex AI Search. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2.

- Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE.

- Academia.edu. (n.d.). (PDF)

- National Institutes of Health. (n.d.).

- Wikipedia. (n.d.). Reduction of nitro compounds.

- ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development.

- MDPI. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

- Google Patents. (n.d.).

- Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.

- ResearchGate. (n.d.).

- YouTube. (2015). Reduction of Nitro Groups.

- ACS Publications. (2026). Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry | The Journal of Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- ACS Publications. (2026). Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis | The Journal of Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.

- ACS Publications. (2012).

- University of Rochester. (n.d.). Reagents & Solvents: How to Work with Thiols - Department of Chemistry.

- ResearchGate. (2026). (PDF) Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon.

- ScienceDirect. (2025).

- SpectraBase. (n.d.). 4-Amino-3-methylphenol.

- ACS Publications. (n.d.). Mechanistic Studies of the Reduction of Nitroarenes by NaBH4 or Hydrosilanes Catalyzed by Supported Gold Nanoparticles.

- SpringerLink. (2019).

- UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals.

- National Institutes of Health. (n.d.).

- Google Patents. (n.d.).

- ChemicalBook. (n.d.). 3-Methylbenzenethiol(108-40-7) 1H NMR.

- ScholarWorks @ UTRGV. (n.d.). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides.

- University of Minnesota. (n.d.). Stench Chemicals (thiols) SOP.

- MDPI. (2026).

- Bentham Science. (n.d.). Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)

- University College London. (2020). Thiols | Safety Services.

- Bentham Science. (2024). Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)

- Google Patents. (n.d.). DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL.

- MDPI. (n.d.). Spherified Pd0.33Ni0.

- IJCRT.org. (2016). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS.

- Missouri S&T. (n.d.). Chemical Safety - Environmental Health and Safety.

- ChemicalBook. (n.d.).

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

Sources

- 1. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]

- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. faculty.washington.edu [faculty.washington.edu]

- 8. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]

- 9. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]

Application Note & Protocols: Polymerization of Monomers Derived from 3-Methyl-4-nitrobenzenethiol for Advanced Material Applications

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthesis and polymerization of monomers derived from 3-Methyl-4-nitrobenzenethiol. Recognizing the synthetic versatility of the thiol functional group and the electronic influence of the nitro substituent, we explore two primary polymerization pathways: (1) direct oxidative polymerization to yield poly(disulfide)s and (2) conversion to a thiophene-based monomer for subsequent metal-catalyzed cross-coupling polymerization. This document is intended for researchers, chemists, and materials scientists in both academic and industrial settings, particularly those focused on developing novel polymers for electronics, sensing, and drug delivery. We delve into the causality behind experimental choices, provide step-by-step protocols, and outline robust characterization and troubleshooting methodologies.

Introduction: Strategic Rationale

Polymers containing nitroaromatic moieties are of significant interest due to their unique electronic properties and their potential as precursors for highly functional materials. The electron-withdrawing nature of the nitro group can modulate the polymer backbone's electronic characteristics, enhancing properties relevant to organic electronics or creating recognition sites for chemosensing applications.[1] Specifically, polymers derived from this compound offer a platform to create materials with tailored solubility, processability, and functionality.

The thiol group is a critical functional handle that allows for diverse polymerization strategies. This guide will focus on two mechanistically distinct and powerful approaches:

-

Oxidative Polymerization: This method leverages the facile oxidation of thiols to form disulfide bonds, creating a linear poly(3-methyl-4-nitro-p-phenylene disulfide).[2] These polymers are of interest for applications requiring dynamic, reversible linkages, such as self-healing materials or drug delivery systems.

-

Thiophene-Based Polymerization: By converting the benzenethiol into a substituted thiophene monomer, we can access highly conjugated polythiophenes. Polythiophenes are a cornerstone class of conductive polymers used extensively in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs).[3][4]

This document provides the foundational chemistry and practical protocols to empower researchers to synthesize and explore these promising classes of polymers.

Monomer Synthesis: this compound

Direct, well-documented procedures for the synthesis of this compound are not abundant in readily available literature. However, a robust synthesis can be designed based on established organosulfur chemistry, analogous to the preparation of similar compounds like 4-nitrothiophenol.[5] The proposed route begins with the commercially available and inexpensive precursor, 2-chloro-5-nitrotoluene.

Synthetic Rationale

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The nitro group strongly activates the aromatic ring towards nucleophilic attack, making the chloride a good leaving group. A sulfur nucleophile, such as sodium sulfide or thiourea followed by hydrolysis, can be used to introduce the thiol group. The thiourea method is often preferred as it helps to avoid the formation of undesired symmetrical diaryl sulfides by first forming a stable isothiouronium salt intermediate.

Proposed Synthetic Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-Nitrothiophenol - Wikipedia [en.wikipedia.org]

Quantitative Analysis of 3-Methyl-4-nitrobenzenethiol in Complex Matrices: An Application Note and Protocol Guide

Introduction: The Analytical Imperative for 3-Methyl-4-nitrobenzenethiol

This compound is an aromatic thiol compound of increasing interest in pharmaceutical and environmental sciences. Its structural motifs, a reactive thiol group and a nitroaromatic ring, suggest potential applications as a synthetic intermediate and possible biological activity. The accurate quantification of this analyte in complex matrices such as biological fluids (plasma, urine), and environmental samples is crucial for pharmacokinetic studies, toxicological risk assessment, and monitoring of environmental fate.

This technical guide provides a comprehensive overview and detailed protocols for the robust and sensitive quantification of this compound. We will delve into the rationale behind the chosen analytical strategies, addressing the inherent challenges associated with the analysis of reactive thiol compounds. The methodologies presented herein are designed to ensure scientific integrity through self-validating systems and are grounded in established analytical principles.

Core Challenge: The Instability of the Thiol Group

The primary analytical challenge in the quantification of this compound is the high susceptibility of the thiol group to oxidation.[1][2] The sulfhydryl moiety can readily oxidize to form disulfide bridges, leading to an underestimation of the parent analyte.[1][2] This oxidative instability is often catalyzed by the presence of metal ions in the sample matrix and can be exacerbated by changes in pH and exposure to air during sample preparation.[3] Therefore, a critical aspect of any reliable analytical method for this compound is the immediate stabilization of the thiol group upon sample collection or during the initial stages of sample processing.

To address this, derivatization of the thiol group is highly recommended. Alkylating agents such as N-ethylmaleimide (NEM) react swiftly and specifically with the sulfhydryl group at physiological pH, forming a stable thioether bond.[1][4] This not only prevents oxidation but also improves the chromatographic properties of the analyte, leading to better peak shape and retention on reversed-phase columns.

Recommended Analytical Workflow: A Multi-faceted Approach

A robust analytical workflow for this compound in complex matrices involves a synergistic combination of efficient sample preparation, high-resolution chromatographic separation, and sensitive and selective detection. The recommended approach is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers unparalleled sensitivity and specificity.

Caption: A generalized workflow for the quantitative analysis of this compound.

Detailed Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is suitable for liquid matrices such as plasma and urine. LLE is a classic technique that partitions analytes based on their solubility in two immiscible liquid phases.[5]

Rationale: The choice of ethyl acetate as the extraction solvent is based on its ability to efficiently extract moderately polar organic compounds like the NEM-derivatized this compound, while minimizing the co-extraction of highly polar matrix components.[5]

Step-by-Step Methodology:

-

Sample Collection and Derivatization:

-

Collect 1 mL of the biological fluid (e.g., plasma, urine) in a clean polypropylene tube.

-

Immediately add 20 µL of a freshly prepared 100 mM N-ethylmaleimide (NEM) solution in a solvent compatible with the matrix (e.g., acetonitrile or methanol).

-

Vortex the sample for 30 seconds to ensure thorough mixing and allow it to react for 15 minutes at room temperature, protected from light.

-

-

Liquid-Liquid Extraction:

-

To the derivatized sample, add 3 mL of ethyl acetate.

-

Vortex vigorously for 2 minutes to ensure intimate contact between the aqueous and organic phases.

-

Centrifuge the sample at 4000 rpm for 10 minutes to achieve complete phase separation.

-

-

Analyte Recovery:

-

Carefully aspirate the upper organic layer (ethyl acetate) and transfer it to a clean tube.

-

Repeat the extraction (steps 2.2-2.3) with an additional 3 mL of ethyl acetate to maximize recovery. Combine the organic extracts.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Protocol 2: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach to sample preparation that combines salting-out extraction with dispersive solid-phase extraction (d-SPE) for cleanup.[6] It is particularly effective for complex solid or semi-solid matrices like homogenized tissue.

Rationale: This method is highly efficient in removing a broad range of matrix interferences, including lipids, pigments, and proteins, which are prevalent in tissue samples.[7][8] The use of C18 in the d-SPE step helps to remove non-polar interferences.[9]

Step-by-Step Methodology:

-

Sample Homogenization and Derivatization:

-

Weigh 1 g of the homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

-

Add 5 mL of water and 100 µL of a 100 mM NEM solution. Vortex thoroughly.

-

Allow the derivatization reaction to proceed for 15 minutes at room temperature.

-

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg primary secondary amine (PSA), and 300 mg C18.

-

Vortex for 1 minute to ensure thorough mixing of the extract with the sorbents.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Final Preparation:

-

Take a 1 mL aliquot of the cleaned supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute in 200 µL of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analytical Method

Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for separating moderately hydrophobic compounds like the NEM-derivatized this compound.[10][11][12] A C18 column provides excellent retention and separation based on the hydrophobicity of the analyte.[10][12] Tandem mass spectrometry (MS/MS) offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[13][14]

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| HPLC System | Agilent 1200 series or equivalent |

| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole (e.g., Agilent 6400 series) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transitions | To be determined by infusion of the derivatized standard |

Method Validation:

A comprehensive method validation should be performed according to established guidelines (e.g., FDA or ICH) to ensure the reliability of the analytical data. Key validation parameters to assess include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte in blank matrix samples.

-

Linearity and Range: A linear relationship between the analyte concentration and the instrument response over a defined range. A correlation coefficient (r²) of >0.99 is typically required.

-

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision), typically expressed as percent recovery and relative standard deviation (%RSD), respectively.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

-

Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the matrix under various storage and processing conditions.

Data Presentation: A Comparative Overview

The following tables provide a hypothetical summary of expected quantitative data for the analysis of this compound in plasma and tissue, based on the described protocols.

Table 1: HPLC-MS/MS Method Performance

| Parameter | Expected Value |

| Retention Time | ~ 4.5 min |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| LOD | ~ 0.05 ng/mL |

| LOQ | ~ 0.1 ng/mL |

Table 2: Sample Preparation Recovery and Matrix Effects

| Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) |

| Plasma | LLE | 85 - 95 | < 15 |

| Tissue | QuEChERS | 80 - 90 | < 20 |

Visualization of Key Processes

Caption: The derivatization reaction to stabilize the thiol group.

Caption: Partitioning of the analyte during Liquid-Liquid Extraction.

Conclusion and Future Perspectives

The protocols detailed in this application note provide a robust framework for the quantitative analysis of this compound in complex biological matrices. The key to a successful analysis lies in the immediate stabilization of the reactive thiol group through derivatization, followed by a well-optimized sample preparation and a sensitive LC-MS/MS detection method. By understanding the principles behind each step, researchers can adapt and further optimize these methods for their specific applications. Future work may involve the development of high-throughput sample preparation methods, such as automated solid-phase extraction, and the exploration of alternative derivatizing agents to further enhance sensitivity and stability.

References

-

Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. Available at: [Link]

-

Stability of thiols in an aqueous process flavoring. PubMed. Available at: [Link]

-

Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. PMC. Available at: [Link]

-

6.5: Oxidation of Thiols. Chemistry LibreTexts. Available at: [Link]

-

Thiol Oxidation for Chemists. Scribd. Available at: [Link]

-

Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Padova. Available at: [Link]

-

Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Spectrum: Concordia University Research Repository. Available at: [Link]

-

Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. PMC. Available at: [Link]

-

Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available at: [Link]

-

Investigation of a QuEChERS Based Method for Determination of Polycyclic Aromatic Hydrocarbons in Rat Plasma by GC/MS. ResearchGate. Available at: [Link]

-

Aromatic Thiols and Their Derivatives. Springer. Available at: [Link]

-

Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available at: [Link]

-

Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]

-

Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues. NIH. Available at: [Link]

-

Supporting Information AuCl-Mediated Selective Cysteine Modification of Peptides and Proteins Using Allenes. pubs.acs.org. Available at: [Link]

-

Mass spectrometry-based assay for the rapid detection of thiol-containing natural products. Royal Society of Chemistry. Available at: [Link]

-

Oxidation of thiol compounds by molecular oxygen in aqueous solutions. ResearchGate. Available at: [Link]

-

Extraction Protocol for Polar Solvents. University of Rochester. Available at: [Link]

-

03.03 Oxidation Reactions of Thiols. YouTube. Available at: [Link]

-

Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. ScienceDirect. Available at: [Link]

-

Simultaneous LC/MS/MS Determination of Thiols and Disulfides in Urine Samples Based on Differential Labeling with Ferrocene-Based Maleimides. ResearchGate. Available at: [Link]

-

Investigation of a QuEChERS-Based Method for Determination of Polycyclic Aromatic Hydrocarbons in Rat Plasma by GC-MS. PubMed. Available at: [Link]

-

A fresh look at the structure of aromatic thiols on Au surfaces from theory and experiment. AIP Publishing. Available at: [Link]

-